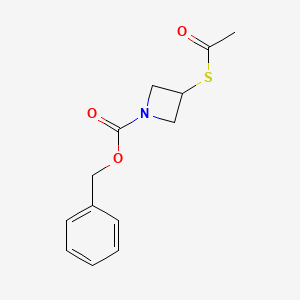
Benzyl 3-acetylsulfanylazetidine-1-carboxylate
Cat. No. B3096390
Key on ui cas rn:
128117-23-7
M. Wt: 265.33 g/mol
InChI Key: WYUFIWGROCLMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05258362
Procedure details


To triphenylphosphine (4.40 g, 16.8 mmol) in tetrahydrofuran (25 mL, THF) at -78 ° C. was added diethylazodicarboxylate (2.60 mL, 16.5 mmol) in THF (15 mL). After 7 min thiolacetic acid (1.25 mL, 17.5 mmol) in THF (15 mL) was added followed by, after 7 min, the resultant compound from Example 112 (2.789 g, 13.46 mmol). The mixture was stirred at -78 ° C. for 1 h and at room temperature for 20 h, and was then evaporated and chromatographed on silica gel with 20% ethyl acetate in hexane affording 3.250 g (91%) of a white solid, m.p. 94.5°-95.5 ° C. TLC (20% ethyl acetate/80% hexane) Rf =0.17; 1H NMR (CDCl3) 7.28-7.41 (m, 5H), 5.09 (s, 2H), 4.48 (d, 1H), 4.44 (d, 1H), 4.15-4.26 (m, 1H), 3.92 (d, 1H), 3.89 (d, 1H) 2.34 (s, 3H).

Name
diethylazodicarboxylate
Quantity
2.6 mL
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:20][CH2:21][O:22]C(/N=N/C(OCC)=O)=O.[S:32]1C=CC=C1CC(O)=O.[CH2:41]([O:48][C:49]([N:51]1[CH2:54][CH:53](O)[CH2:52]1)=[O:50])[C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>O1CCCC1>[C:21]([S:32][CH:53]1[CH2:54][N:51]([C:49]([O:48][CH2:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[O:50])[CH2:52]1)(=[O:22])[CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
diethylazodicarboxylate
|
|
Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
2.789 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(C1)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at -78 ° C. for 1 h and at room temperature for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after 7 min
|
|
Duration
|
7 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel with 20% ethyl acetate in hexane affording 3.250 g (91%) of a white solid, m.p. 94.5°-95.5 ° C
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)SC1CN(C1)C(=O)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
